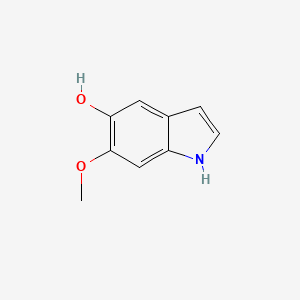

6-methoxy-1H-indol-5-ol

Description

6-Methoxy-1H-indol-5-ol is an indole derivative featuring a hydroxyl (-OH) group at position 5 and a methoxy (-OCH₃) group at position 6 on its bicyclic aromatic structure (benzene fused with pyrrole). Indoles are widely studied due to their biological relevance, particularly in pharmaceuticals and natural products.

Propriétés

IUPAC Name |

6-methoxy-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-7-6(2-3-10-7)4-8(9)11/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZARGPVIAOAKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178496 | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-83-8 | |

| Record name | 6-Methoxy-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 6-methoxy-1h-indol-5-ol, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of biological effects

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.

Action Environment

It is known that the properties of indole derivatives can be modulated by the electronic properties of the substituents on the indole nucleus . This suggests that environmental factors could potentially influence the action of this compound.

Analyse Biochimique

Biochemical Properties

5-Hydroxy-6-methoxyindole participates in various biochemical reactions. It interacts with enzymes such as UDP glucuronyltransferase, which catalyzes its conversion to 5-Hydroxy-6-methoxyindole glucuronide in the liver. This glucuronidation process is essential for the excretion of toxic substances and drugs. Additionally, 5-Hydroxy-6-methoxyindole may interact with other biomolecules, including proteins and receptors, influencing their function and activity.

Cellular Effects

5-Hydroxy-6-methoxyindole has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Hydroxy-6-methoxyindole metabolites of L-tryptophan have been found to control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis. This regulation of COX-2 expression can impact cell function, including cancer cell migration, invasion, and tumor growth.

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-6-methoxyindole involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5-Hydroxy-6-methoxyindole glucuronide is generated in the liver by UDP glucuronyltransferase, facilitating the excretion of toxic substances. Additionally, 5-Hydroxy-6-methoxyindole metabolites of L-tryptophan inhibit COX-2 transcriptional activation, reducing inflammation and cancer metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-6-methoxyindole can change over time. Its stability and degradation are important factors to consider. Studies have shown that 5-Hydroxy-6-methoxyindole metabolites, such as 5-methoxytryptophan, can inhibit COX-2 expression and block cancer cell migration and invasion in vitro. These effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Hydroxy-6-methoxyindole can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have therapeutic benefits. For example, 5-methoxyindole metabolites of L-tryptophan have been shown to inhibit tumor growth and cancer metastasis in a xenograft model. These findings suggest that the dosage of 5-Hydroxy-6-methoxyindole is critical for its efficacy and safety.

Metabolic Pathways

5-Hydroxy-6-methoxyindole is involved in several metabolic pathways. It is a metabolite of L-tryptophan and can be converted to 5-Hydroxy-6-methoxyindole glucuronide by UDP glucuronyltransferase in the liver. This conversion is part of the glucuronidation process, which helps in the excretion of toxic substances. Additionally, 5-Hydroxy-6-methoxyindole metabolites, such as 5-methoxytryptophan, play a role in controlling COX-2 expression and inflammation.

Transport and Distribution

The transport and distribution of 5-Hydroxy-6-methoxyindole within cells and tissues are facilitated by specific transporters and binding proteins. For instance, 5-Hydroxy-6-methoxyindole glucuronide is transported to the liver for excretion. This process ensures that the compound is effectively removed from the body, preventing the accumulation of toxic substances.

Subcellular Localization

The subcellular localization of 5-Hydroxy-6-methoxyindole can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-Hydroxy-6-methoxyindole glucuronide is localized in the liver, where it undergoes glucuronidation for excretion. This localization is crucial for its role in detoxification and metabolism.

Activité Biologique

6-Methoxy-1H-indol-5-ol is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 6-position of the indole ring. This structural feature contributes to its unique chemical properties and biological activities. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens like Candida albicans. The minimum inhibitory concentration (MIC) values demonstrated potent antifungal activity, with MIC values as low as ≤0.25 µg/mL against Cryptococcus neoformans .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 |

| Cryptococcus neoformans | ≤0.25 |

| Candida albicans | 21 |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown anti-inflammatory effects in various models. It modulates inflammatory pathways by interacting with key enzymes and receptors involved in inflammation, suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing cellular signaling and gene expression.

- Enzyme Modulation : It has been shown to inhibit specific enzymes involved in inflammatory responses and microbial growth.

- Cellular Signaling : By affecting pathways related to apoptosis and cell proliferation, it may have implications in cancer therapy.

Study on Antifungal Activity

A notable study evaluated the antifungal properties of various indole derivatives, including this compound. The results indicated that this compound was among the most effective against C. neoformans, highlighting its potential for development into a therapeutic agent for fungal infections .

In Vivo Studies

In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models of arthritis. These findings support its potential use as an anti-inflammatory drug .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

6-Methoxy-1H-indol-5-ol serves as a crucial building block in the synthesis of more complex indole derivatives. These derivatives are significant in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various functional group modifications, leading to a wide array of derivatives with enhanced properties .

Reactivity and Functionalization

The compound exhibits reactivity that can be exploited in synthetic chemistry. For instance, it can undergo oxidation to yield indole-5-aldehydes or reduction to form indole-5-amines. This reactivity is essential for developing new compounds with tailored functionalities .

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and SGC-7901 (stomach cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of bacteria and fungi. For example, studies have shown that this compound derivatives exhibit better antibacterial potency than standard antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be significantly lower than those of conventional treatments .

Medicinal Applications

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial activities. It is being investigated for its anti-inflammatory and antiviral properties as well. The compound's ability to modulate various biochemical pathways makes it a candidate for further research in drug development .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of synthesized indole derivatives, including this compound, on human cancer cell lines using MTT assays. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various indole derivatives against clinical isolates. The results showed that compounds derived from this compound exhibited zones of inhibition comparable to or greater than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Industrial Applications

Dyes and Pigments

In industrial applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions. This makes it valuable in textile and coating industries where colorfastness is crucial .

Summary Table of Biological Activities

Comparaison Avec Des Composés Similaires

Structural Isomerism and Electronic Effects

- Positional Isomerism : Substitution patterns significantly alter properties. For example, this compound has a hydroxyl group at position 5, while 5-methoxy-1H-indol-4-ol (CAS 49635-16-7) shifts the hydroxyl to position 4. This impacts hydrogen bonding capacity and solubility .

- Core Heterocycle : 6-Methoxy-1H-indazol-5-ol replaces the pyrrole ring in indole with a pyrazole (two adjacent nitrogen atoms), altering electronic distribution and stability .

Physicochemical Properties

- Solubility : Hydroxyl groups enhance polarity and water solubility, whereas methoxy groups provide moderate lipophilicity. For instance, this compound may exhibit balanced solubility in polar and organic solvents, unlike 5-methyl-1H-indol-6-ol, which lacks a hydroxyl group .

- Acidity: The hydroxyl group at position 5 in this compound likely has a pKa near 10 (similar to phenolic compounds), making it deprotonated under physiological conditions, which could enhance bioavailability .

Méthodes De Préparation

Catalytic Hydrogenation of Nitrovinyl Precursors

A widely documented method involves the reduction of nitrovinyl intermediates using palladium-based catalysts. For example, 1-methoxy-5-nitro-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene undergoes hydrogenation in methanol/water with 10% palladium on activated carbon (Pd/C) under H₂ atmosphere. The reaction proceeds for 3 hours, followed by silica gel chromatography to isolate 6-methoxy-1H-indol-5-ol in 46% yield . Key steps include:

-

Nitro Group Reduction : The nitrovinyl moiety is reduced to an amine, facilitating cyclization.

-

Cyclization : Intramolecular nucleophilic attack forms the indole core.

-

Deprotection : Cleavage of the benzyl ether group yields the hydroxyl substituent.

Optimization Insights :

-

Solvent System : Methanol/water (3:1) enhances catalyst activity and substrate solubility.

-

Catalyst Loading : 10% Pd/C with 50% water content prevents over-reduction.

-

Purification : Gradient elution (n-heptane:ethyl acetate, 3:1→3:7) improves separation .

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Substrate | 1-Methoxy-5-nitro-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | 46% | |

| Catalyst | 10% Pd/C (50% H₂O) | ||

| Solvent | Methanol/water | ||

| Reaction Time | 3 h |

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing indole scaffolds. This method employs phenylhydrazines and carbonyl compounds under acidic conditions. For this compound, 3,5-dimethoxyphenylhydrazine reacts with pyruvic acid or its derivatives to form the indole nucleus .

Mechanistic Steps :

-

Hydrazone Formation : Condensation of phenylhydrazine with a ketone.

-

Sigmatropic Rearrangement : Acid-catalyzed -shift generates a diimine intermediate.

-

Cyclization and Aromatization : Loss of ammonia yields the indole structure .

Case Study :

-

Substrate : 3,5-Dimethoxyphenylhydrazine + pyruvic acid.

-

Conditions : ZnCl₂/PCl₅ in methanol under microwave irradiation (5 h).

Advantages :

-

Scalability for gram-scale production.

-

Compatibility with electron-rich arylhydrazines.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-couplings enable precise functionalization. A reported route involves tert-butyl 3-((6-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate, synthesized via Suzuki-Miyaura coupling. The indole sulfonate intermediate undergoes deprotection to yield this compound .

Key Details :

-

Catalyst : Pd(PPh₃)₄.

-

Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

-

Solvent : Tetrahydrofuran (THF)/H₂O.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Coupling | Pd(PPh₃)₄, SPhos, K₃PO₄ | Formation of sulfonated intermediate |

| Deprotection | TFA/CH₂Cl₂ | Cleavage of tert-butyl group |

Aza-Michael Addition and Rearomatization

A catalyst-free approach utilizes carboxymethyl cyclohexadienones and amines. The aza-Michael addition forms an enamine, which rearomatizes to yield 6-hydroxy indoles. Subsequent methylation introduces the methoxy group .

Procedure :

-

Aza-Michael Reaction : Cyclohexadienone + primary amine → enamine.

-

Rearomatization : Acidic or thermal conditions induce cyclization.

-

Methylation : Dimethyl sulfate or methyl iodide introduces the methoxy group.

Yield : 65–85% after methylation .

Bischler and Hemetsberger Indole Syntheses

Alternative routes include:

-

Bischler Synthesis : Cyclization of α-arylaminoketones. 3,5-Dimethoxyaniline reacts with phenacyl bromides to form 2-substituted indoles, which are demethylated to this compound .

-

Hemetsberger Synthesis : Thermal decomposition of vinyl azides derived from 3,5-dimethoxybenzaldehyde .

Comparison :

| Method | Starting Material | Yield | Complexity |

|---|---|---|---|

| Bischler | 3,5-Dimethoxyaniline | 70% | Moderate |

| Hemetsberger | 3,5-Dimethoxybenzaldehyde | 60% | High |

Q & A

Basic: What are the recommended synthetic protocols for 6-methoxy-1H-indol-5-ol, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves indole ring functionalization. For example, 3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems. Key parameters include:

- Solvent ratio : 2:1 PEG-400:DMF for solubility and reaction efficiency.

- Catalyst : CuI (1.15 g per 5.86 mmol substrate).

- Reaction time : 12 hours at room temperature.

- Purification : Flash column chromatography (70:30 EtOAc:hexane) yields ~35% product .

Optimization may involve adjusting solvent polarity, catalyst loading, or temperature to improve yield and purity.

Advanced: How does this compound interact with serotonin and melatonin receptors, and what experimental methods validate these interactions?

Answer:

The compound exhibits high affinity for serotonin (5-HT) and melatonin receptors due to its indole scaffold. Experimental validation includes:

- Radioligand binding assays : Competitive binding studies using [³H]-serotonin or [¹²⁵I]-melatonin to measure IC₅₀ values.

- Functional assays : cAMP or calcium flux assays in HEK293 cells expressing recombinant receptors.

- Structural analysis : X-ray crystallography (e.g., SHELXTL software) resolves binding modes, such as hydrogen bonding between the methoxy group and receptor residues (e.g., Ser110 in 5-HT₁A) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include δ 8.53 (s, indole NH), 3.76 (s, OCH₃), and aromatic protons at δ 6.57–7.32 .

- HPLC : Reverse-phase C18 column (90:10 H₂O:MeCN) for purity assessment.

- HRMS : FAB-HRMS confirms molecular ion [M+H]⁺ at m/z 335.1497 .

- TLC : Rf = 0.33 in 70:30 EtOAc:hexane .

Advanced: How does the methoxy substituent influence metabolic stability and cytochrome P450 interactions?

Answer:

The methoxy group enhances metabolic stability by reducing CYP3A4-mediated oxidation. Key findings:

- UDP-glucuronosyltransferase (UGT) interactions : Methoxy substitution slows glucuronidation, increasing plasma half-life (t₁/₂ = ~4.2 hours in rat models).

- Oxidative stress : High doses (>50 mg/kg) induce ROS generation in hepatocytes, detectable via glutathione depletion assays .

Methodology: LC-MS/MS quantifies metabolites, while liver microsomal assays assess enzyme kinetics.

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Sparingly soluble in water (0.12 mg/mL at 25°C), but soluble in DMSO (25 mg/mL) or PEG-400.

- Stability : Degrades by ~15% over 24 hours in PBS (pH 7.4) at 37°C. Store at -20°C under argon to prevent oxidation .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-oxidant effects)?

Answer:

Discrepancies arise from dose-dependent effects and assay conditions:

- Anti-inflammatory activity : Observed at 10–20 μM via TNF-α inhibition (ELISA, IC₅₀ = 12.3 μM).

- Pro-oxidant effects : Detected at >50 μM using DCFH-DA fluorescence in macrophages.

Resolution : - Use isogenic cell lines to control for genetic variability.

- Standardize ROS detection protocols (e.g., parallel SOD/catalase inhibition controls) .

Basic: How is crystallographic data for this compound derivatives obtained and refined?

Answer:

- Data collection : APEX2 CCD detector with Mo Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXTL for structure solution (R factor < 0.05).

- Key parameters : Bond angles (e.g., C5–O2–C6 = 124.4°) and torsion angles (e.g., N2–C1–C9 = 63.6°) .

Advanced: What computational models predict the pharmacokinetic behavior of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.